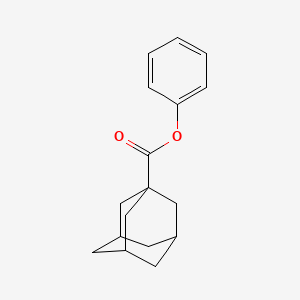
3-Adamantanecarboxylic acid, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is an organic compound derived from adamantane, a diamondoid hydrocarbon. Adamantane and its derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These characteristics make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER typically involves the esterification of 3-adamantanecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic substitution.
Major Products:
Oxidation: 3-adamantanecarboxylic acid and phenol.
Reduction: 3-adamantanemethanol and phenol.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
科学的研究の応用
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for antiviral and neuroprotective properties, particularly in the treatment of neurological diseases.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
作用機序
The mechanism of action of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or neural receptors, inhibiting their function and providing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
類似化合物との比較
- 1-Adamantanecarboxylic acid
- 1-Adamantanecarbonyl chloride
- 2-Adamantanol
- 3-Hydroxyadamantane-1-carboxylic acid
Comparison: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, while 1-adamantanecarboxylic acid is primarily used as a stabilizer in nanoparticle synthesis, the ester derivative is more versatile in organic synthesis and medicinal chemistry .
特性
CAS番号 |
35856-79-2 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
phenyl adamantane-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
InChIキー |
NYEFYOIDZWYVAM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
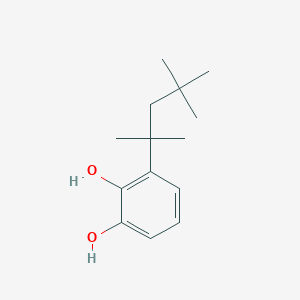
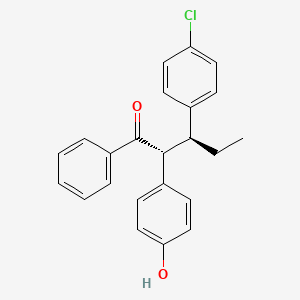

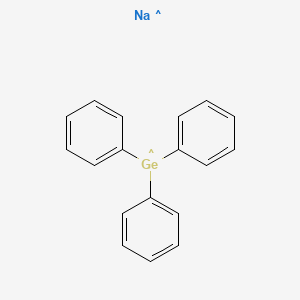
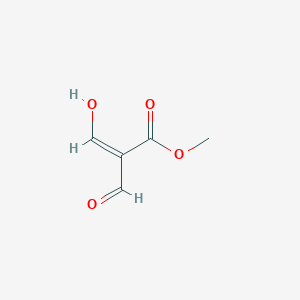

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
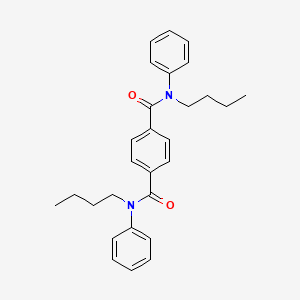
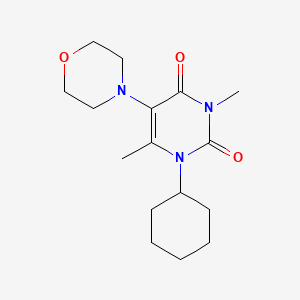

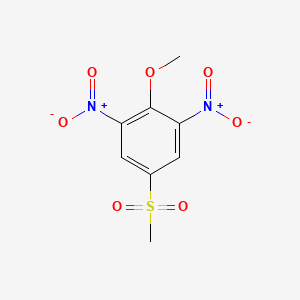
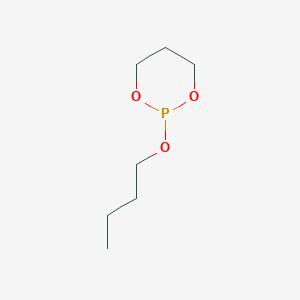
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
